Mepact

Description

Properties

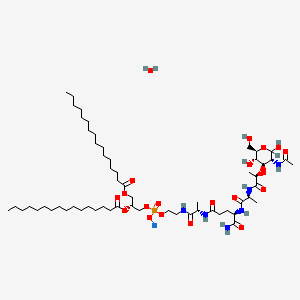

Molecular Formula |

C59H110N6NaO20P |

|---|---|

Molecular Weight |

1277.5 g/mol |

IUPAC Name |

sodium;2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate;hydrate |

InChI |

InChI=1S/C59H109N6O19P.Na.H2O/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-50(69)79-40-46(83-51(70)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)41-81-85(77,78)80-38-37-61-56(73)42(3)62-49(68)36-35-47(55(60)72)65-57(74)43(4)63-58(75)44(5)82-54-52(64-45(6)67)59(76)84-48(39-66)53(54)71;;/h42-44,46-48,52-54,59,66,71,76H,7-41H2,1-6H3,(H2,60,72)(H,61,73)(H,62,68)(H,63,75)(H,64,67)(H,65,74)(H,77,78);;1H2/q;+1;/p-1/t42-,43-,44+,46+,47+,48+,52+,53+,54+,59?;;/m0../s1 |

InChI Key |

SARBMGXGWXCXFW-GJHVZSAVSA-M |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O)OC(=O)CCCCCCCCCCCCCCC.O.[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC.O.[Na+] |

Synonyms |

CGP 19835 A CGP-19835A Mepact mifamurtide mifamurtide acid mifamurtide anhydrous mifamurtide free acid anhydrous mifamurtide sodium mifamurtide sodium salt MLV 19835 muramyl tripeptide phosphatidylethanolamine muramyl tripeptide phosphatidylethanolamine, monosodium salt muramyl tripeptide phosphatidylethanolamine, sodium salt muramyl tripeptide-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine conjugate muramyl tripeptide-1,2-dipalmitoylphosphatidylethanolamine conjugate muramylNAc-Ala-isoGln-Lys-tripeptide-PE muramylNAc-Ala-isoGln-Lys-tripeptide-phosphatidylethanolamine N-acetylmuramyl-alanyl-isoglutaminyl-alanyl-sn-glycero-3-phosphoethanolamine |

Origin of Product |

United States |

Foundational & Exploratory

Mepact® (Mifamurtide) in Osteosarcoma: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mepact® (mifamurtide), a synthetic analogue of the bacterial cell wall component muramyl dipeptide (MDP), represents a significant advancement in the treatment of high-grade, resectable, non-metastatic osteosarcoma. Administered as a liposomal formulation (L-MTP-PE), this compound functions as a potent immunomodulator, activating the innate immune system to eradicate residual cancer cells following surgery and chemotherapy. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning this compound's therapeutic efficacy. Through the activation of the intracellular pattern-recognition receptor NOD2 on monocytes and macrophages, this compound triggers a cascade of downstream signaling events, culminating in enhanced tumoricidal activity and the modulation of the tumor microenvironment. This document summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows.

Core Mechanism of Action: NOD2-Mediated Immune Activation

Mifamurtide's primary mechanism of action is the activation of monocytes and macrophages through its interaction with the nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[1][2][3][4] NOD2 is an intracellular pattern-recognition receptor predominantly expressed in these myeloid cells.[1][4] As a synthetic derivative of muramyl dipeptide (MDP), a component of bacterial peptidoglycan, mifamurtide (B1676584) mimics a bacterial stimulus, thereby triggering a potent innate immune response.[1][2][3][4]

Upon entering the cell, mifamurtide binds to the leucine-rich repeat (LRR) domain of NOD2. This binding event induces a conformational change in the NOD2 protein, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) via CARD-CARD interactions.[5][6][7][8] The formation of this signaling complex, often referred to as the "nodosome," initiates downstream signaling cascades, primarily activating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7][8][9][10]

Activation of NF-κB and MAPK pathways leads to the transcriptional upregulation of a plethora of pro-inflammatory genes.[7][8][9][10] This results in the production and secretion of various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-12 (B1171171) (IL-12), as well as chemokines and adhesion molecules.[1][2][3][9] These molecules collectively create an inflammatory tumor microenvironment that is hostile to cancer cells and promotes their destruction.[2]

Cellular Effects on the Tumor Microenvironment

The activation of macrophages by mifamurtide leads to a profound shift in the osteosarcoma tumor microenvironment.

Macrophage Polarization

Mifamurtide has been shown to induce a mixed M1/M2 macrophage phenotype.[11] While M1 macrophages are classically associated with pro-inflammatory and anti-tumor responses, and M2 macrophages with anti-inflammatory and pro-tumor functions, mifamurtide appears to promote a TAM-like intermediate M1/M2 phenotype.[1] This modulation of macrophage polarization is crucial, as a higher infiltration of both M1 and M2 macrophages has been associated with improved overall survival in osteosarcoma patients.[11] In vitro studies have demonstrated that mifamurtide treatment of macrophages increases the expression of both the M1 marker iNOS and the M2 marker CD206.[1]

Enhanced Tumoricidal Activity

Activated macrophages exhibit enhanced capabilities to recognize and destroy osteosarcoma cells.[2] This is achieved through several mechanisms, including increased phagocytosis and the production of cytotoxic molecules such as reactive oxygen species (ROS) and nitric oxide (NO).[2]

Direct and Indirect Effects on Osteosarcoma Cells

While mifamurtide's primary targets are monocytes and macrophages, it can also have indirect and potentially direct effects on osteosarcoma cells. The pro-inflammatory cytokines released by activated macrophages can induce apoptosis in tumor cells.[2] Furthermore, some studies suggest that mifamurtide may inhibit osteosarcoma cell proliferation and promote their differentiation, potentially through the downregulation of signaling pathways like pSTAT3 and pAKT.[1] However, the direct anti-tumoral efficacy of mifamurtide on osteosarcoma cells appears to be more pronounced in less aggressive cell lines.[12]

Quantitative Data Summary

Clinical Efficacy of this compound in Osteosarcoma

The addition of mifamurtide to standard chemotherapy has demonstrated a significant improvement in survival rates for patients with non-metastatic osteosarcoma.

| Clinical Endpoint | Chemotherapy Alone | Chemotherapy + this compound | Improvement | Reference |

| 6-Year Overall Survival | 70% | 78% | 8% | [2][13] |

| 5-Year Overall Survival (Metastatic) | 40% | 53% | 13% | [13][14] |

| 5-Year Event-Free Survival | - | 87.4% (95% CI, 72.4-100%) | - | [2][3] |

| 5-Year Overall Survival | - | 80.7% (95% CI, 58.3-100%) | - | [2][3] |

Preclinical Data: Cytokine Production

In vitro studies have quantified the production of key cytokines by macrophages in response to mifamurtide, particularly in the context of co-culture with osteosarcoma cells. The balance between pro-inflammatory (e.g., IL-6) and anti-inflammatory (e.g., IL-10) cytokines appears to be a critical determinant of mifamurtide's efficacy.

| Cell Line Co-culture | Treatment | IL-6 Secretion (pg/mL) | IL-10 Secretion (pg/mL) | Reference |

| MG-63 (less aggressive) | Control | ~1500 | ~200 | [9][15] |

| Mifamurtide | ~2500 | ~150 | [9][15] | |

| HOS (more aggressive) | Control | ~500 | ~400 | [9][15] |

| Mifamurtide | ~600 | ~350 | [9][15] | |

| 143-B (highly metastatic) | Control | ~200 | ~600 | [9][15] |

| Mifamurtide | ~250 | ~700 | [9][15] |

Note: Values are approximated from graphical data presented in the cited literature and are for illustrative purposes.

Detailed Experimental Protocols

In Vitro Macrophage Polarization Assay

This protocol outlines the general steps for inducing macrophage polarization and assessing the effect of mifamurtide.

-

Isolation of Monocytes: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).

-

Macrophage Differentiation: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF or GM-CSF for 6-7 days to differentiate them into M0 macrophages.

-

Mifamurtide Treatment: Treat the differentiated macrophages with mifamurtide at a specified concentration (e.g., 100 µM) for 24-48 hours. Include untreated control wells.

-

Flow Cytometry Analysis:

-

Harvest the macrophages and stain them with a panel of fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86, HLA-DR) and M2 markers (e.g., CD163, CD206, CD200R).

-

Acquire data on a flow cytometer and analyze the expression of these markers to determine the polarization state of the macrophages.

-

-

Cytokine Analysis: Collect the culture supernatants and measure the concentration of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

Osteosarcoma Cell Viability and Apoptosis Assay (Co-culture)

This protocol describes a method to assess the impact of mifamurtide-activated macrophages on osteosarcoma cell viability.

-

Cell Culture: Culture human osteosarcoma cell lines (e.g., MG-63, HOS, 143-B) and differentiate macrophages as described in Protocol 4.1.

-

Co-culture Setup: Seed osteosarcoma cells in a multi-well plate. After adherence, add the differentiated macrophages to the wells at a specific effector-to-target ratio.

-

Treatment: Add mifamurtide to the co-culture and incubate for a designated period (e.g., 24-72 hours).

-

Apoptosis Analysis (FACS):

-

Harvest all cells from the co-culture.

-

Stain the cells with fluorescently labeled antibodies to distinguish between macrophages and osteosarcoma cells (e.g., using a specific surface marker for osteosarcoma cells).

-

Subsequently, stain the cells with Annexin V and Propidium Iodide (PI).

-

Analyze the cell populations by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) osteosarcoma cells.

-

-

Cell Viability Analysis:

-

Alternatively, after the co-culture period, gently wash away the non-adherent macrophages.

-

Assess the viability of the remaining adherent osteosarcoma cells using a colorimetric assay such as MTT or a fluorescence-based assay.

-

Conclusion

This compound (mifamurtide) exerts its anti-osteosarcoma effects through a well-defined mechanism of action centered on the activation of the innate immune system. By targeting the NOD2 receptor on monocytes and macrophages, mifamurtide initiates a signaling cascade that enhances the tumoricidal capacity of these immune cells and modulates the tumor microenvironment to be less hospitable for cancer cell survival and proliferation. The quantitative data from clinical trials robustly support its efficacy in improving survival rates for osteosarcoma patients. The detailed experimental protocols provided in this guide offer a framework for further research into the nuanced interactions between mifamurtide, the immune system, and osteosarcoma, paving the way for the development of even more effective immunotherapeutic strategies.

References

- 1. oncotarget.com [oncotarget.com]

- 2. docwirenews.com [docwirenews.com]

- 3. Improved osteosarcoma survival with addition of mifamurtide to conventional chemotherapy - Observational prospective single institution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of mifamurtide in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | NOD1/2 Signaling Pathway [reactome.org]

- 7. Functional defects in NOD2 signaling in experimental and human Crohn disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Blockade of IL-10 Signaling Ensures Mifamurtide Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Macrophages in Osteosarcoma Immune Microenvironment: Implications for Immunotherapy [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Mifamurtide in osteosarcoma--a practical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. IDM Pharma, Inc. Announces Data Supporting Improved Overall Survival Advantage in Newly Diagnosed Patients with Metastatic Osteosarcoma Treated with Mifamurtide (L-MTP-PE) - Data Presented at the 44th American Society of Clinical Oncology Annual Meeting - BioSpace [biospace.com]

- 15. researchgate.net [researchgate.net]

Mifamurtide's Impact on the Tumor Microenvironment: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Mifamurtide (B1676584) (liposomal muramyl tripeptide phosphatidylethanolamine, L-MTP-PE) is an immunomodulator approved for the treatment of non-metastatic osteosarcoma.[1][2] Its mechanism centers on the activation of the innate immune system, specifically monocytes and macrophages, leading to significant alterations within the tumor microenvironment (TME).[3][4] As a synthetic analog of a bacterial cell wall component, mifamurtide mimics a pathogen-associated molecular pattern (PAMP), triggering a cascade of signaling events that repolarize tumor-associated macrophages (TAMs) and induce a pro-inflammatory cytokine milieu hostile to tumor cells. This guide provides a detailed examination of the molecular pathways, cellular effects, and experimental methodologies related to mifamurtide's action on the TME.

Core Mechanism of Action: NOD2 Signaling Pathway

Mifamurtide is a synthetic derivative of muramyl dipeptide (MDP), the smallest immune-stimulatory component of bacterial cell walls.[5][6] Its primary molecular target is the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), which is highly expressed in myeloid cells such as monocytes and macrophages.[3][4][7]

Upon administration, the liposomal formulation of mifamurtide is selectively phagocytosed by monocytes and macrophages.[1] Intracellularly, mifamurtide binds to NOD2, initiating a conformational change that triggers its self-oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via homophilic CARD-CARD interactions.[7][8][9] This complex then recruits and activates TAK1 (Transforming growth factor-β-Activated Kinase 1), which in turn activates two major downstream pathways:[8][10]

-

NF-κB Pathway: Activation of the IKK (IκB kinase) complex, leading to the phosphorylation and degradation of IκBα. This releases the NF-κB transcription factor, allowing it to translocate to the nucleus.[11]

-

MAPK Pathway: Activation of mitogen-activated protein kinases.[8]

Nuclear translocation of NF-κB is the critical step, driving the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which orchestrate the anti-tumor response.[4][5]

Reprogramming the Macrophage Phenotype

A key effect of mifamurtide is the modulation of macrophage polarization within the TME. Tumor-associated macrophages often exhibit an M2-like phenotype, which is characterized by immunosuppressive and pro-tumoral functions. Mifamurtide treatment pushes these cells towards a pro-inflammatory, anti-tumoral M1-like state.[12] However, some studies indicate that mifamurtide induces a mixed M1/M2 phenotype, suggesting a role in modulating the balance between pro-inflammatory and immunomodulatory functions.[2][13]

This polarization shift is context-dependent. In co-cultures with less aggressive osteosarcoma cells (e.g., MG-63), mifamurtide effectively increases the M1/M2 ratio.[14] This effect is less pronounced in the presence of more aggressive, metastatic cell lines (e.g., HOS, 143B), which may employ resistance mechanisms.[5][14]

Table 1: Mifamurtide's Effect on Macrophage Polarization Markers

| Marker | Phenotype | Effect of Mifamurtide | Cell Model | Reference |

| iNOS | M1 | Significant Increase | Human Macrophages | [2] |

| CD206 | M2 | Significant Increase | Human Macrophages | [2] |

| M1/M2 Ratio | M1/M2 | Increased | Macrophages + MG-63 OS cells | [14] |

| pSTAT3 | Pro-liferation | Significant Reduction | MG-63 co-cultured with activated macrophages | [2][15] |

| pAKT | Pro-liferation | Significant Reduction | MG-63 co-cultured with activated macrophages | [2][15] |

Alteration of the Cytokine and Chemokine Milieu

The activation of NF-κB and MAPK pathways by mifamurtide leads to the robust secretion of various pro-inflammatory cytokines and chemokines, fundamentally altering the TME to be less hospitable for tumor growth.[3]

Key Cytokine Modulations:

-

Pro-inflammatory Cytokines: Mifamurtide consistently stimulates the production of TNF-α, IL-1β, IL-6, and IL-12.[3][4][5][16] These cytokines enhance the anti-tumor immune response and can have direct cytotoxic effects.[3]

-

Anti-inflammatory Cytokines: The effect on anti-inflammatory cytokines like IL-10 is more complex. While some studies show an increase in IL-10,[2] others suggest that the ratio of pro- to anti-inflammatory cytokines is critical. In less aggressive osteosarcoma models, mifamurtide decreases the IL-10/IL-6 ratio, which is associated with its tumoricidal effect.[14] Conversely, in more aggressive models, this ratio increases, potentially limiting mifamurtide's efficacy.[14] This suggests that high IL-10 levels in the TME may be a resistance mechanism, and combining mifamurtide with IL-10 blockade could enhance its anti-tumor activity.[14][16][17]

Table 2: Quantitative Summary of Cytokine Modulation by Mifamurtide

| Cytokine | Change Observed | Cell Model / System | Significance | Reference |

| IL-1β | mRNA Increased | Human Macrophages | p < 0.05 | [2] |

| IL-6 | mRNA Increased | Human Macrophages | p < 0.05 | [2] |

| IL-4 | mRNA Increased | Human Macrophages | p < 0.05 | [2] |

| IL-10 | mRNA Increased | Human Macrophages | p < 0.05 | [2] |

| IL-6 | mRNA Increased | Macrophages + MG-63 cells | Not Stated | [14] |

| IFN-γ | mRNA Increased | Macrophages + MG-63 cells | Not Stated | [14] |

| IL-6 | mRNA Decreased | Macrophages + HOS/143B cells | Not Stated | [14] |

| IFN-γ | mRNA Decreased | Macrophages + HOS/143B cells | Not Stated | [14] |

| IL-10/IL-6 Ratio | Decreased | Macrophages + MG-63 cells | Not Stated | [14] |

| IL-10/IL-6 Ratio | Increased | Macrophages + HOS/143B cells | Not Stated | [14] |

Experimental Protocols and Methodologies

Studying the effects of mifamurtide on the TME involves a combination of in vitro and in vivo techniques to assess cellular phenotypes, signaling pathways, and cytokine profiles.

In Vitro Co-culture System

A common approach involves the co-culture of human peripheral blood mononuclear cell (PBMC)-derived macrophages with osteosarcoma (OS) cell lines of varying aggressiveness (e.g., MG-63, HOS, 143B).

Protocol Outline:

-

Macrophage Isolation: Isolate PBMCs from healthy donor blood via density gradient centrifugation. Culture monocytes in the presence of M-CSF or GM-CSF to differentiate them into macrophages.[18][19]

-

Co-culture Setup: Seed macrophages and OS cells together in appropriate culture media.

-

Mifamurtide Treatment: Treat co-cultures with mifamurtide (e.g., 100 µM) for a specified duration (e.g., 24-72 hours).[2]

-

Analysis: Harvest cells and supernatant for downstream analysis.

Key Analytical Techniques

-

Flow Cytometry (FACS): Used to quantify macrophage polarization and tumor cell apoptosis.

-

M1/M2 Phenotyping: Cells are stained with fluorescently-labeled antibodies against surface and intracellular markers.

-

Apoptosis Assay: Tumor cells are stained with Annexin V and Propidium Iodide (PI) to quantify early and late apoptotic cells.[17]

-

-

Cytokine Quantification (Luminex/ELISA): Supernatants from cell cultures are analyzed to measure the concentration of secreted cytokines (e.g., IL-6, IL-10, TNF-α). Luminex assays allow for the simultaneous measurement of multiple analytes.[17]

-

Western Blotting: Used to measure the expression and phosphorylation status of key signaling proteins (e.g., pSTAT3, pAKT, MAPK) in cell lysates to dissect the intracellular pathways affected by mifamurtide.[2][5]

-

Quantitative Real-Time PCR (RT-qPCR): Measures the mRNA expression levels of genes encoding cytokines, chemokines, and polarization markers to assess transcriptional changes induced by mifamurtide.[2][14]

Conclusion and Future Directions

Mifamurtide reshapes the tumor microenvironment primarily by activating macrophages and monocytes through the NOD2 signaling pathway. This activation leads to a shift towards a pro-inflammatory M1-like phenotype and the release of a cytokine storm that exerts anti-tumor effects. The efficacy of this process, however, is context-dependent and can be limited by resistance mechanisms in highly aggressive tumors, such as the upregulation of the immunosuppressive cytokine IL-10.

Future research should focus on:

-

Biomarker Identification: Developing gene signatures or cytokine profiles to predict which patients are most likely to benefit from mifamurtide therapy.[20][21]

-

Combination Therapies: Investigating rational combinations, such as mifamurtide with IL-10 signaling blockade, to overcome resistance and enhance its therapeutic efficacy in aggressive or metastatic disease.[14]

-

Broader TME Effects: Further elucidating mifamurtide's impact on other immune cells within the TME, such as T-cells and NK cells, to fully understand its immunomodulatory scope.[20]

References

- 1. Mifamurtide for the treatment of nonmetastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mifamurtide and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Mifamurtide? [synapse.patsnap.com]

- 4. Review of mifamurtide in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockade of IL-10 Signaling Ensures Mifamurtide Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mifamurtide - Wikipedia [en.wikipedia.org]

- 7. Frontiers | NOD Signaling and Cell Death [frontiersin.org]

- 8. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of microenvironment in osteosarcoma on chemoresistance and the promise of immunotherapy as an osteosarcoma therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Macrophages in Osteosarcoma Immune Microenvironment: Implications for Immunotherapy [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. oncotarget.com [oncotarget.com]

- 16. flore.unifi.it [flore.unifi.it]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Myeloid Colony-Stimulating Factors as Regulators of Macrophage Polarization [frontiersin.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Tumor Immune Microenvironment-Associated Prognostic and Mifamurtide-Response Gene Signatures for Localized Osteosarcoma: A Correlative Study of the ISG/OS-2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Mepact (Mifamurtide) Activation of the NOD2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mepact® (mifamurtide), a synthetic analogue of the bacterial cell wall component muramyl dipeptide (MDP), is an immunomodulatory agent that activates the innate immune system. Its therapeutic effect, particularly in osteosarcoma, is primarily mediated through the activation of monocytes and macrophages via the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway. This guide provides a comprehensive technical overview of the molecular mechanisms, quantitative data, and experimental protocols associated with this compound-induced NOD2 signaling.

The NOD2 Signaling Pathway and this compound

This compound is a liposomal formulation of muramyl tripeptide phosphatidylethanolamine (B1630911) (MTP-PE), a synthetic derivative of MDP.[1] The liposomal delivery system facilitates targeted uptake by phagocytic cells like monocytes and macrophages.[1] Once inside the cell, MTP-PE is released into the cytoplasm and recognized by the intracellular pattern recognition receptor, NOD2.[2]

The binding of MTP-PE to the leucine-rich repeat (LRR) domain of NOD2 induces a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction is crucial for downstream signaling. The NOD2/RIPK2 complex then activates the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3]

Activation of NF-κB and MAPK pathways results in the transcription and subsequent secretion of a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, IL-8, and IL-12.[2][4] This cytokine milieu enhances the tumoricidal activity of macrophages and stimulates a broader anti-tumor immune response.

Diagram: this compound-induced NOD2 Signaling Pathway

Caption: this compound activation of the NOD2 signaling cascade.

Quantitative Data on this compound-Induced Macrophage Activation

The following tables summarize the available quantitative data on the effects of mifamurtide (B1676584) on macrophage activation and cytokine production.

Table 1: Mifamurtide (MTP-PE) Binding Affinity and Potency

| Parameter | Ligand | Receptor | Value | Cell/System | Reference |

| Binding Affinity (KD) | Muramyl Dipeptide (MDP) | Human NOD2 | 51 ± 18 nM | Surface Plasmon Resonance | [5] |

Table 2: Mifamurtide-Induced Macrophage Polarization and Cytokine Production (In Vitro)

| Parameter | Treatment | Cell Type | Result | Reference |

| M1 Marker (iNOS) | 100 µM Mifamurtide | Human Macrophages | Significant increase in protein expression | [4] |

| M2 Marker (CD206) | 100 µM Mifamurtide | Human Macrophages | Significant increase in protein expression | [4] |

| IL-1β mRNA | 100 µM Mifamurtide | Human Macrophages | Significant increase | [4] |

| IL-6 mRNA | 100 µM Mifamurtide | Human Macrophages | Significant increase | [4] |

| IL-4 mRNA | 100 µM Mifamurtide | Human Macrophages | Significant increase | [4] |

| IL-10 mRNA | 100 µM Mifamurtide | Human Macrophages | Significant increase | [4] |

| IL-6 Secretion | 100 µM Mifamurtide | Human Macrophages | ~150 pg/mL (slight increase) | [6] |

| IL-4 Secretion | 100 µM Mifamurtide | Human Macrophages | ~25 pg/mL (massive increase) | [6] |

| NF-κB Phosphorylation | 1 µg/mL Mifamurtide | Macrophages (co-culture) | Significant increase | [2] |

Table 3: Circulating Cytokine and Macrophage Activation Markers Following this compound Administration (Clinical Data)

| Parameter | Treatment Regimen | Patient Population | Key Findings | Reference |

| TNF-α | 2 mg/m² L-MTP-PE | Relapsed Osteosarcoma | Rapid induction, peak at 1-2 hours post-infusion (first dose) | [7] |

| IL-6 | 2 mg/m² L-MTP-PE | Relapsed Osteosarcoma | Rapid induction, peak at 2-3 hours post-infusion (first dose) | [7] |

| Neopterin | 2 mg/m² L-MTP-PE | Relapsed Osteosarcoma | Increased at 24 hours post-infusion throughout treatment | [7] |

| C-reactive protein | 2 mg/m² L-MTP-PE | Relapsed Osteosarcoma | Elevated at 24 hours post-infusion throughout treatment | [7] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the activation of the NOD2 signaling pathway by this compound.

In Vitro Macrophage Activation by Mifamurtide

This protocol describes the differentiation of human monocytes into macrophages and their subsequent activation with mifamurtide.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

Ficoll-Paque PLUS

-

MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)

-

CD14 MicroBeads

-

RPMI-1640 medium with 10% FBS and penicillin/streptomycin

-

Human M-CSF (Macrophage Colony-Stimulating Factor)

-

Mifamurtide (this compound)

-

6-well tissue culture plates

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolate CD14+ monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's instructions.

-

Seed the purified monocytes in 6-well plates at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 50 ng/mL of M-CSF.

-

Incubate for 6-7 days to allow differentiation into macrophages, replacing the medium every 2-3 days.

-

After differentiation, replace the medium with fresh RPMI-1640 containing the desired concentration of mifamurtide (e.g., 1 µg/mL or 100 µM).[2][4]

-

Incubate for the desired time points (e.g., 24 hours for cytokine mRNA analysis or 48 hours for protein secretion).

-

Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.

NOD2-Dependent NF-κB Reporter Assay

This assay measures the activation of the NF-κB pathway downstream of NOD2 activation.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and penicillin/streptomycin

-

Expression plasmids for human NOD2

-

NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

-

Control reporter plasmid (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Mifamurtide (this compound)

-

96-well white, clear-bottom tissue culture plates

-

Dual-luciferase reporter assay system

Protocol:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the control Renilla plasmid using a suitable transfection reagent.

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of mifamurtide. Include a vehicle-only control.

-

Incubate for 6-24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Calculate the fold induction of NF-κB activity relative to the vehicle-treated control.

Diagram: Experimental Workflow for NF-κB Reporter Assay

Caption: Workflow for assessing this compound-induced NF-κB activation.

Cytokine Measurement by ELISA

This protocol outlines the quantification of secreted cytokines in cell culture supernatants using a sandwich ELISA.

Materials:

-

Cell culture supernatants from mifamurtide-treated macrophages

-

Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Recombinant cytokine standard

-

Detection antibody (biotinylated)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Protocol:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times.

-

Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Conclusion

This compound activates the NOD2 signaling pathway in monocytes and macrophages, leading to the production of pro-inflammatory cytokines and enhanced anti-tumor immunity. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals investigating the immunomodulatory effects of this compound and other NOD2 agonists. Further research is warranted to fully elucidate the dose-dependent effects of this compound on the NOD2 pathway and to identify additional downstream effectors that contribute to its therapeutic efficacy.

References

- 1. Liposomal muramyl tripeptide phosphatidylethanolamine: Targeting and activating macrophages for adjuvant treatment of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blockade of IL-10 Signaling Ensures Mifamurtide Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systemic macrophage activation by liposomes containing MTP-PE in mice immunosuppressed with cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mifamurtide and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase II study of liposomal muramyl tripeptide in osteosarcoma: the cytokine cascade and monocyte activation following administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evidence for Mepact (Mifamurtide) in Bone Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the use of Mepact (mifamurtide), a liposomal formulation of muramyl tripeptide phosphatidyl-ethanolamine (L-MTP-PE), in the treatment of bone cancer, with a primary focus on osteosarcoma. This document details the mechanism of action, summarizes key quantitative data from in vivo and in vitro studies, and provides comprehensive experimental protocols for the methodologies cited.

Core Mechanism of Action: Macrophage Activation

Mifamurtide (B1676584) acts as a potent immunomodulator by activating monocytes and macrophages.[1][2] The active component, MTP-PE, is a synthetic analog of a component of bacterial cell walls.[1][3] Upon intravenous administration, the liposomal formulation of mifamurtide is selectively taken up by phagocytic cells of the reticuloendothelial system, including monocytes and macrophages.[3]

Within the cell, MTP-PE is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[4] This interaction triggers a signaling cascade that leads to the activation of the NF-κB and MAPK pathways.[4][5] The activation of these pathways results in the production and secretion of a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), which create an anti-tumor microenvironment.[2] Activated macrophages exhibit enhanced tumoricidal activity against cancer cells.[2]

In Vivo Preclinical Efficacy

Mifamurtide has been evaluated in various preclinical animal models of osteosarcoma, demonstrating its activity in reducing metastatic burden and, in some cases, inhibiting primary tumor growth, particularly when used in combination therapies.

Monotherapy

While mifamurtide monotherapy has shown a significant inhibitory effect on the development of lung metastases, its impact on primary tumor growth is less pronounced.[6]

Combination Therapy

The anti-tumor activity of mifamurtide is significantly enhanced when combined with other therapeutic agents.

With Zoledronic Acid: The combination of mifamurtide and zoledronic acid, a bisphosphonate that inhibits osteoclast-mediated bone resorption, has shown synergistic effects in preclinical osteosarcoma models. This combination leads to a significant inhibition of primary tumor progression, an effect not observed with either agent alone.[7]

With Anti-IL-10 Antibody: Interleukin-10 (IL-10) is an immunosuppressive cytokine that can hinder the anti-tumor immune response. Preclinical studies have shown that combining mifamurtide with an anti-IL-10 antibody leads to a significantly increased mortality rate of high-grade osteosarcoma cells and a reduction in lung metastases in vivo.[5][8][9]

Quantitative Data from In Vivo Studies

| Model | Cell Line | Treatment | Primary Tumor Growth | Metastasis | Reference |

| Syngeneic Mouse | MOS-J | Mifamurtide (1 mg/kg) + Zoledronic Acid (100 µg/kg) | Synergistic inhibition | Significant inhibition of lung metastases | [7] |

| Xenogeneic Mouse | KHOS | Mifamurtide (1 mg/kg) + Zoledronic Acid (100 µg/kg) | Synergistic inhibition | Not reported | [7] |

| Syngeneic Mouse | Murine OS cells | Mifamurtide (1 or 2.5 mg/kg) | Slight, not significant inhibition | Significant inhibition of spontaneous and experimental lung metastases | [6] |

| In vivo mouse model | High-grade OS cells | Mifamurtide + anti-IL-10 antibody | Not reported | Lower formation of lung metastases | [5][8] |

In Vitro Preclinical Evidence

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms of mifamurtide's action. These studies typically involve co-culture systems of macrophages and osteosarcoma cell lines.

Macrophage Polarization and Cytokine Production

Mifamurtide has been shown to induce a mixed M1/M2 phenotype in macrophages, characterized by the upregulation of both pro-inflammatory (M1) and anti-inflammatory (M2) markers.[1][10] This suggests that mifamurtide may modulate the tumor microenvironment by balancing pro-inflammatory and immunomodulatory functions.[11] In co-cultures with the less aggressive MG-63 osteosarcoma cell line, mifamurtide triggers MAPK and STAT3 signaling pathways in macrophages, leading to tumoricidal effects.[9]

Effects on Osteosarcoma Cells

In co-culture with macrophages, mifamurtide has been shown to induce apoptosis and reduce the viability of some osteosarcoma cell lines.[9] However, its efficacy can be limited in more aggressive cell lines, which may be due to the production of immunosuppressive factors like IL-10 by the tumor cells.[8][9]

Quantitative Data from In Vitro Studies

| Cell Lines | Treatment | Effect on Osteosarcoma Cells | Effect on Macrophages | Reference |

| MG-63, HOS, 143-B co-cultured with monocytes | Mifamurtide | Induction of apoptosis and reduced viability in MG-63; no effect in HOS and 143-B | Increased M1/M2 ratio | [9] |

| MG-63 co-cultured with macrophages | Mifamurtide (100 µM) | Inhibition of proliferation and induction of differentiation | Upregulation of M1 (iNOS) and M2 (CD206) markers; increased production of IL-1β, IL-6, IL-4, and IL-10 | [1][10] |

| High-grade OS cells co-cultured with macrophages | Mifamurtide + anti-IL-10 antibody | Significantly increased mortality rate | Not reported | [5][8] |

Experimental Protocols

In Vitro Macrophage and Osteosarcoma Co-culture Experiment

This protocol outlines a general procedure for assessing the in vitro effects of mifamurtide on osteosarcoma cells in the presence of macrophages.

1. Macrophage Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate PBMCs and allow monocytes to adhere for 2 hours.

-

Wash away non-adherent cells and culture the adherent monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and M-CSF (Macrophage Colony-Stimulating Factor) for 7 days to differentiate them into macrophages.

2. Osteosarcoma Cell Culture:

-

Culture human osteosarcoma cell lines (e.g., MG-63, HOS, 143-B) in appropriate medium (e.g., DMEM with 10% FBS).

3. Co-culture Setup:

-

Seed the differentiated macrophages in a 6-well plate.

-

Add the osteosarcoma cells to the macrophage culture at a specific ratio (e.g., 1:5 macrophages to tumor cells).

4. Mifamurtide Treatment:

-

Add mifamurtide to the co-culture at the desired concentration (e.g., 100 µM).

-

Incubate for the specified time (e.g., 24 hours).

5. Analysis:

-

Apoptosis and Viability: Harvest the cells and stain with Annexin V and Propidium Iodide (PI) for flow cytometric analysis of apoptosis in the tumor cell population (gated based on specific markers if necessary). Cell viability can be assessed using assays like MTT or trypan blue exclusion.

-

Macrophage Polarization: Analyze the expression of M1 (e.g., iNOS, CD86) and M2 (e.g., CD206, CD163) markers on the macrophage population using flow cytometry.

-

Cytokine Production: Collect the culture supernatant and measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) using ELISA.

In Vivo Murine Osteosarcoma Model

This protocol describes a general procedure for evaluating the efficacy of mifamurtide in a xenograft or syngeneic mouse model of osteosarcoma.

1. Animal Model:

-

Use appropriate mouse strains (e.g., BALB/c nude for xenografts like KHOS; C57BL/6 for syngeneic models like MOS-J).

-

House animals in a specific pathogen-free environment.

2. Tumor Cell Implantation:

-

Anesthetize the mice.

-

Inject a suspension of osteosarcoma cells (e.g., 1 x 10^6 cells in PBS) into the proximal tibia.

3. Treatment Regimen:

-

Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, mifamurtide alone, combination therapy).

-

Administer mifamurtide intravenously at the specified dose and schedule (e.g., 1 mg/kg, twice weekly).

-

Administer other drugs as required by the study design (e.g., zoledronic acid, 100 µg/kg, intraperitoneally).

4. Efficacy Assessment:

-

Primary Tumor Growth: Measure tumor volume regularly using calipers.

-

Metastasis: At the end of the study, harvest the lungs, fix them in formalin, and count the number of metastatic nodules on the surface or through histological analysis of tissue sections.

-

Survival: Monitor the animals for signs of distress and record the date of euthanasia or death to generate survival curves.

5. Histological and Molecular Analysis:

-

Tumors and other organs can be collected for histological analysis (e.g., H&E staining, immunohistochemistry for immune cell markers) and molecular analysis (e.g., qPCR for gene expression).

Conclusion

The preclinical evidence strongly supports the role of mifamurtide as an immunomodulatory agent for the treatment of osteosarcoma. Its ability to activate macrophages and enhance the anti-tumor immune response, particularly in combination with other therapies, provides a solid rationale for its clinical use. The detailed methodologies provided in this guide are intended to facilitate further research into the mechanisms of action and potential applications of mifamurtide in bone cancer therapy.

References

- 1. Mifamurtide and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Macrophages in Osteosarcoma Immune Microenvironment: Implications for Immunotherapy [frontiersin.org]

- 3. Mifamurtide for the treatment of nonmetastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NOD2 activation enhances macrophage Fcγ receptor function and may increase the efficacy of antibody therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. flore.unifi.it [flore.unifi.it]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. L-MTP-PE and zoledronic acid combination in osteosarcoma: preclinical evidence of positive therapeutic combination for clinical transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Blockade of IL-10 Signaling Ensures Mifamurtide Efficacy in Metastatic Osteosarcoma | MDPI [mdpi.com]

- 10. oncotarget.com [oncotarget.com]

- 11. Mifamurtide and TAM-like macrophages: Effect on proliferation, migration and differentiation of osteosarcoma cells [iris.unilink.it]

Mepact® (Mifamurtide): A Technical Guide to its Role in the Activation of Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mepact® (mifamurtide), a synthetic analogue of a conserved bacterial cell wall component, represents a significant immunotherapeutic agent that harnesses the power of the innate immune system to combat cancer, particularly osteosarcoma. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activation of innate immunity, focusing on its interaction with pattern recognition receptors and the subsequent signaling cascades. Detailed experimental protocols, quantitative data from preclinical and clinical studies, and visual representations of key pathways are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction to Mifamurtide and its Mechanism of Action

Mifamurtide, the active ingredient in this compound, is a fully synthetic lipophilic derivative of muramyl dipeptide (MDP), which is the smallest, naturally occurring immunostimulatory component of bacterial cell walls.[1] this compound is a liposomal formulation of muramyl tripeptide phosphatidylethanolamine (B1630911) (MTP-PE), designed to specifically target and activate macrophages and monocytes, key effector cells of the innate immune system.[2][3]

The core mechanism of this compound's action lies in its ability to mimic a bacterial infection, thereby triggering a potent innate immune response.[1] Upon intravenous administration, the liposomes are preferentially phagocytosed by cells of the reticuloendothelial system, including macrophages and monocytes.[4] Once inside the cell, MTP-PE is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) .[5]

The NOD2 Signaling Pathway: The Epicenter of this compound's Activity

The binding of MTP-PE to the leucine-rich repeat (LRR) domain of NOD2 initiates a conformational change, leading to the oligomerization of NOD2.[5] This triggers a downstream signaling cascade that is central to the activation of the innate immune response.

Recruitment and Activation of RIPK2

Oligomerized NOD2 recruits the serine/threonine kinase Receptor-Interacting Protein Kinase 2 (RIPK2) , also known as RICK, through a homotypic CARD-CARD interaction.[5][6] This interaction is a critical step, as RIPK2 acts as a central adapter molecule, connecting NOD2 to downstream signaling complexes.[6] The recruitment of RIPK2 leads to its autophosphorylation and subsequent polyubiquitination, which is essential for the activation of downstream pathways.[7][8]

Activation of NF-κB and MAPK Pathways

Ubiquitinated RIPK2 serves as a scaffold to recruit and activate the Transforming growth factor-β-activated kinase 1 (TAK1) complex and the Inhibitor of κB (IκB) Kinase (IKK) complex.[6][7] The activation of the IKK complex leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of NF-κB (IκB). This releases the Nuclear Factor-kappa B (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory and immune-regulatory genes.[6]

Concurrently, the activation of TAK1 also leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK.[6] These pathways further contribute to the transcriptional activation of inflammatory genes.

Caption: this compound's signaling cascade in macrophages.

Functional Consequences of Innate Immunity Activation

The activation of NF-κB and MAPK signaling pathways by this compound culminates in a multi-faceted enhancement of the innate immune response, characterized by:

-

Pro-inflammatory Cytokine Production: Activated macrophages and monocytes secrete a cocktail of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-1 beta (IL-1β) , and Interleukin-6 (IL-6) .[4][9] These cytokines create a tumor-hostile microenvironment and further amplify the immune response.

-

Macrophage Polarization: this compound promotes the polarization of macrophages towards a pro-inflammatory M1 phenotype, characterized by the expression of markers such as iNOS.[10] M1 macrophages are potent effector cells with enhanced phagocytic and tumoricidal capabilities.

-

Enhanced Tumoricidal Activity: this compound-activated macrophages exhibit increased cytotoxicity against tumor cells.[4] This is a direct consequence of the pro-inflammatory milieu and the intrinsic activation state of the macrophages.

Quantitative Data on this compound's Immunomodulatory Effects

The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the potent immunomodulatory effects of this compound.

Table 1: In Vitro Cytokine Production by Human Monocytes Stimulated with this compound

| Cytokine | Concentration (pg/mL) - Control | Concentration (pg/mL) - this compound (100 ng/mL) | Fold Increase | Reference |

| TNF-α | < 50 | 1500 ± 300 | > 30 | [9] |

| IL-1β | < 20 | 800 ± 150 | > 40 | [9] |

| IL-6 | < 30 | 2500 ± 500 | > 83 | [9] |

Data are representative and may vary based on experimental conditions.

Table 2: Macrophage Polarization Induced by this compound in vitro

| Macrophage Phenotype | Marker | % Positive Cells - Control | % Positive Cells - this compound (100 µM) | Reference |

| M1 | iNOS | < 5% | 45 ± 8% | [10] |

| M2 | CD206 | 10 ± 3% | 25 ± 5% | [10] |

Note: this compound can induce a mixed M1/M2 phenotype, with a significant shift towards M1.

Table 3: Clinical Efficacy of this compound in Non-Metastatic Osteosarcoma (INT-0133 Trial)

| Outcome | Chemotherapy Alone | Chemotherapy + this compound | Hazard Ratio (95% CI) | p-value | Reference |

| 6-Year Overall Survival | 70% | 78% | 0.72 (0.53 - 0.97) | 0.03 | [11] |

| 5-Year Event-Free Survival | 58.3% | 71.4% | 0.70 (0.50 - 0.99) | 0.01 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Macrophage Activation and Cytokine Quantification

Objective: To assess the ability of this compound to induce pro-inflammatory cytokine production in human macrophages.

Methodology:

-

Isolation of Human Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify CD14+ monocytes using magnetic-activated cell sorting (MACS).

-

Macrophage Differentiation: Culture purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 50 ng/mL M-CSF for 7 days to differentiate them into macrophages.

-

This compound Stimulation: Replace the culture medium with fresh medium containing various concentrations of liposomal MTP-PE (e.g., 0, 10, 100, 1000 ng/mL). Incubate for 24 hours.

-

Supernatant Collection: Collect the culture supernatants and centrifuge to remove cellular debris. Store at -80°C until analysis.

-

Cytokine Quantification (ELISA):

-

Coat a 96-well ELISA plate with capture antibodies for TNF-α, IL-1β, and IL-6 overnight at 4°C.

-

Wash the plate and block with 1% BSA in PBS for 1 hour.

-

Add diluted culture supernatants and standards to the wells and incubate for 2 hours.

-

Wash and add biotinylated detection antibodies for 1 hour.

-

Wash and add streptavidin-horseradish peroxidase (HRP) for 30 minutes.

-

Wash and add TMB substrate. Stop the reaction with sulfuric acid.

-

Read the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.[12][13]

-

Caption: Workflow for macrophage activation assay.

Macrophage Polarization Analysis by Flow Cytometry

Objective: To determine the effect of this compound on macrophage polarization into M1 and M2 phenotypes.

Methodology:

-

Macrophage Culture and Stimulation: Follow steps 1-3 from the macrophage activation protocol.

-

Cell Harvesting: Gently scrape the adherent macrophages and wash with PBS.

-

Staining:

-

Resuspend cells in FACS buffer (PBS with 2% FBS).

-

Block Fc receptors with human Fc block.

-

Stain with fluorescently labeled antibodies against surface markers:

-

M1 markers: CD80, CD86

-

M2 markers: CD163, CD206

-

-

For intracellular staining of iNOS (M1 marker), fix and permeabilize the cells before adding the anti-iNOS antibody.

-

-

Flow Cytometry Analysis:

Caption: Workflow for macrophage polarization analysis.

Osteosarcoma Cell and Macrophage Co-culture and Tumoricidal Assay

Objective: To evaluate the tumoricidal activity of this compound-activated macrophages against osteosarcoma cells.

Methodology:

-

Cell Culture: Culture human osteosarcoma cell lines (e.g., MG-63, Saos-2) and differentiate human macrophages as described previously.

-

Macrophage Activation: Pre-treat macrophages with this compound (100 µM) for 24 hours.[10]

-

Co-culture:

-

Seed osteosarcoma cells in a 96-well plate.

-

Add this compound-activated or control macrophages at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

Co-culture for 48-72 hours.

-

-

Assessment of Cell Viability:

-

Gently wash the co-culture to remove macrophages.

-

Assess the viability of the remaining osteosarcoma cells using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM.

-

Calculate the percentage of tumor cell killing by comparing the viability of osteosarcoma cells co-cultured with activated macrophages to those co-cultured with control macrophages.[10]

-

Conclusion

This compound (mifamurtide) is a potent activator of the innate immune system, primarily through the stimulation of macrophages and monocytes via the NOD2 signaling pathway. This leads to the production of pro-inflammatory cytokines, polarization of macrophages towards an M1 phenotype, and enhanced tumoricidal activity. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other innate immune modulators in the fight against cancer. The continued exploration of these pathways will undoubtedly pave the way for novel and more effective immunotherapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Gating strategy for macrophages in flow cytometry. - Public Library of Science - Figshare [plos.figshare.com]

- 3. Liposomal muramyl tripeptide phosphatidylethanolamine: Targeting and activating macrophages for adjuvant treatment of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mifamurtide for the treatment of nonmetastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of ayu NOD2 in NF-κB and MAPK signaling pathways: Insights into functional conservation of NOD2 in antibacterial innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Differences in interleukin 1 (IL-1), IL-6, tumor necrosis factor and IL-1 receptor antagonist production by human monocytes stimulated with muramyl dipeptide (MDP) and its stearoyl derivative, romurtide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mifamurtide and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mifamurtide in Metastatic and Recurrent Osteosarcoma: A Patient Access Study with Pharmacokinetic, Pharmacodynamic, and Safety Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytokine Elisa [bdbiosciences.com]

- 13. ELISA Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Cellular Targets of Mifamurtide in Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifamurtide (B1676584) (liposomal muramyl tripeptide phosphatidyl-ethanolamine, L-MTP-PE) is an immunomodulatory agent approved for the treatment of high-grade, resectable, non-metastatic osteosarcoma. As a synthetic analog of muramyl dipeptide (MDP), a component of bacterial cell walls, mifamurtide functions as a potent activator of the innate immune system. This technical guide provides a comprehensive overview of the cellular targets of mifamurtide, its mechanism of action, and the downstream signaling pathways it modulates in the context of cancer therapy. We present quantitative data on its effects, detailed experimental protocols for studying its activity, and visual diagrams of the key signaling cascades and experimental workflows.

Primary Cellular Target: Nucleotide-binding Oligomerization Domain-containing Protein 2 (NOD2)

The primary cellular target of mifamurtide is the Nucleotide-binding Oligomerization Domain-containing Protein 2 (NOD2) , an intracellular pattern recognition receptor (PRR).[1][2][3][4] NOD2 is predominantly expressed in myeloid cells, including monocytes, macrophages, and dendritic cells.[1][2][3] Mifamurtide, being a synthetic derivative of MDP, mimics the presence of a bacterial component and is recognized by the leucine-rich repeat (LRR) domain of NOD2.[3]

| Ligand | Receptor | Binding Affinity (Kd) | Method |

| Muramyl Dipeptide (MDP) | NOD2 | 51 ± 18 nM | Surface Plasmon Resonance |

Table 1: Binding Affinity of Muramyl Dipeptide to NOD2.

This interaction triggers a conformational change in NOD2, leading to its oligomerization and the recruitment of downstream signaling adaptors, initiating a pro-inflammatory cascade.

Mechanism of Action and Downstream Signaling Pathways

Upon binding of mifamurtide to NOD2, a series of intracellular signaling events are initiated, primarily culminating in the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5]

NF-κB Signaling Pathway

The activation of NOD2 by mifamurtide leads to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). RIPK2 undergoes ubiquitination, which serves as a scaffold to recruit and activate the IKK (IκB kinase) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.[5]

MAPK and STAT3 Signaling Pathways

In addition to NF-κB, mifamurtide-activated NOD2 signaling also engages the MAPK pathway, including ERK1/2 and p38 MAPK, and the STAT3 pathway.[1][6] Activation of these pathways contributes to the production of pro-inflammatory cytokines and the modulation of macrophage phenotype and function. The phosphorylation of STAT3 is a key event in cytokine signaling and can influence both pro- and anti-inflammatory responses.

Effects on Macrophage Polarization and Cytokine Production

A primary consequence of mifamurtide's interaction with macrophages is the modulation of their phenotype and the robust production of cytokines.

Macrophage Polarization

Mifamurtide has been shown to induce a shift in macrophage polarization towards a pro-inflammatory M1-like phenotype, while also showing some characteristics of an M2 phenotype, suggesting a mixed or intermediate activation state.[2][6] This is characterized by the upregulation of specific cell surface markers.

| Cell Type | Treatment | M1 Marker (iNOS) Expression | M2 Marker (CD206) Expression |

| Human Monocyte-derived Macrophages | Mifamurtide (100 µM) | Significant Increase | Significant Increase |

Table 2: Effect of Mifamurtide on Macrophage Polarization Markers.[2]

Cytokine Production

The activation of NF-κB and MAPK pathways by mifamurtide leads to the transcription and secretion of a variety of pro-inflammatory and immunomodulatory cytokines.

| Cytokine | Cell Type | Treatment | Change in Expression/Secretion |

| IL-1β (mRNA) | Human Macrophages | Mifamurtide (100 µM) | Significant Increase |

| IL-6 (mRNA) | Human Macrophages | Mifamurtide (100 µM) | Significant Increase |

| IL-6 (Secretion) | Human Macrophages | Mifamurtide (100 µM) | Slight Increase |

| IL-4 (mRNA) | Human Macrophages | Mifamurtide (100 µM) | Significant Increase |

| IL-10 (mRNA) | Human Macrophages | Mifamurtide (100 µM) | Significant Increase |

| TNF-α (Secretion) | Human Monocytes | Mifamurtide (1 µg/mL) | Robust Increase |

Table 3: Mifamurtide-induced Cytokine Production.[2][5]

The complex cytokine milieu created by mifamurtide-activated macrophages contributes to the anti-tumor immune response by enhancing the recruitment and activity of other immune cells and by directly exerting cytotoxic effects on tumor cells.

Experimental Protocols

This section outlines the general methodologies for key experiments used to investigate the cellular effects of mifamurtide.

Macrophage Polarization Assay by Flow Cytometry

This protocol allows for the quantitative analysis of M1 and M2 macrophage populations.

Protocol:

-

Macrophage Differentiation: Isolate human peripheral blood monocytes and differentiate them into macrophages using M-CSF for 5-7 days.

-

Treatment: Treat the differentiated macrophages with mifamurtide at the desired concentration (e.g., 1 µg/mL) for 24 hours. Include untreated and vehicle controls.

-

Cell Staining: Harvest the cells and stain with a cocktail of fluorescently-labeled antibodies against M1 markers (e.g., anti-iNOS, anti-CD86) and M2 markers (e.g., anti-CD206, anti-CD163).

-

Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of M1 and M2 populations based on marker expression.

Cytokine Quantification by Luminex Assay

This multiplex assay allows for the simultaneous quantification of multiple cytokines in cell culture supernatants.

Protocol:

-

Sample Collection: Culture macrophages with or without mifamurtide for a specified time (e.g., 24 hours) and collect the cell culture supernatants.

-

Assay Procedure: Follow the manufacturer's protocol for the specific Luminex cytokine panel. This typically involves incubating the supernatants with antibody-coupled magnetic beads, followed by the addition of biotinylated detection antibodies and then streptavidin-phycoerythrin (PE).

-

Data Acquisition: Read the plate on a Luminex instrument.

-

Data Analysis: Calculate the concentration of each cytokine based on a standard curve.

Western Blot for MAPK and STAT3 Phosphorylation

This technique is used to detect the activation of signaling proteins through phosphorylation.

Protocol:

-

Cell Lysis: Treat macrophages with mifamurtide for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of ERK1/2, p38 MAPK, or STAT3. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify band intensities and normalize to the total protein levels of ERK1/2, p38, or STAT3, respectively, and a loading control like β-actin.

NF-κB Activation Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Protocol:

-

Cell Line: Use a reporter cell line (e.g., HEK293 or THP-1) stably transfected with a plasmid containing a luciferase or secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB response element.

-

Treatment: Treat the reporter cells with mifamurtide.

-

Assay: After a defined incubation period, measure the luciferase activity in cell lysates or SEAP activity in the culture supernatant according to the reporter system used. An increase in reporter activity indicates NF-κB activation.

Conclusion

Mifamurtide exerts its anti-cancer effects primarily through the activation of monocytes and macrophages via the intracellular receptor NOD2. This interaction triggers the NF-κB, MAPK, and STAT3 signaling pathways, leading to a shift in macrophage polarization and the production of a complex array of cytokines. This orchestrated immune response enhances the body's ability to recognize and eliminate cancer cells. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to further investigate the immunomodulatory properties of mifamurtide and to explore its potential in other cancer immunotherapies. Further research is warranted to determine the precise binding kinetics of mifamurtide to NOD2 and to establish comprehensive dose-response relationships for its various cellular effects.

References

- 1. Blockade of IL-10 Signaling Ensures Mifamurtide Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Mifamurtide? [synapse.patsnap.com]

- 5. Frontiers | NOD2 activation enhances macrophage Fcγ receptor function and may increase the efficacy of antibody therapy [frontiersin.org]

- 6. Mifamurtide and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Mepact® (Mifamurtide): An In-Depth Technical Guide to its Impact on Cytokine Production in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mepact® (mifamurtide), a synthetic analogue of muramyl dipeptide (MDP), is an immunomodulatory agent that potently activates monocytes and macrophages. Its mechanism of action is primarily centered on the recognition of mifamurtide (B1676584) by the intracellular pattern recognition receptor, nucleotide-binding oligomerization domain-containing protein 2 (NOD2). This interaction triggers a cascade of intracellular signaling events, leading to the robust production of a variety of cytokines. This guide provides a comprehensive overview of the impact of this compound® on cytokine production in macrophages, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action: this compound-Induced Cytokine Production

Mifamurtide, the active substance in this compound®, is a lipophilic derivative of muramyl dipeptide (MDP), a component of bacterial cell walls.[1] Upon administration, mifamurtide is recognized by NOD2 receptors within the cytoplasm of macrophages and monocytes.[2][3] This binding initiates a signaling cascade that activates key downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4] Activation of these pathways leads to the transcription and subsequent secretion of a broad range of pro-inflammatory cytokines, which are crucial for orchestrating an anti-tumor immune response.[1][2][5]

Quantitative Data on Cytokine Production

The following table summarizes the quantitative impact of mifamurtide (referred to as MTP-PE in some studies) on cytokine production in macrophages.

| Cytokine | Change in Production | Experimental Model | This compound Concentration | Method of Detection | Reference |

| Pro-inflammatory Cytokines | |||||

| TNF-α | Increased | Human macrophages co-cultured with MG63 osteosarcoma cells | 100 µM | RT-qPCR | [3] |

| Increased | In vivo (osteosarcoma patients) | 2 mg/m² infusion | Plasma analysis | [6] | |

| IL-1β | Increased (mRNA) | Human macrophages | 100 µM | RT-qPCR | [7] |

| Not Detected (protein) | In vivo (osteosarcoma patients) | 2 mg/m² infusion | Plasma analysis | [6] | |

| IL-6 | Increased (mRNA and protein) | Human macrophages | 100 µM | RT-qPCR, ELISA | [7] |

| Increased | In vivo (osteosarcoma patients) | 2 mg/m² infusion | Plasma analysis | [6] | |

| IL-8 | Increased | Not specified | Not specified | Not specified | [1] |

| IL-12 | Increased | Not specified | Not specified | Not specified | [3][8] |

| IFN-γ | Increased (mRNA) | Human macrophages co-cultured with MG-63 osteosarcoma cells | Not specified | RT-qPCR | [3] |

| Anti-inflammatory Cytokines | |||||

| IL-10 | Increased (mRNA) | Human macrophages | 100 µM | RT-qPCR | [7] |

| Increased | Macrophages co-cultured with aggressive osteosarcoma cell lines (HOS, 143B) | Not specified | Not specified | [3] | |

| IL-4 | Increased (mRNA and protein) | Human macrophages | 100 µM | RT-qPCR, ELISA | [7] |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound in Macrophages

Caption: this compound signaling cascade in macrophages.

Experimental Workflow for Analyzing this compound's Effect on Cytokine Production

Caption: Workflow for studying this compound's cytokine effects.

Detailed Experimental Protocols

Macrophage Isolation and Differentiation from PBMCs

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) and their subsequent differentiation into macrophages.

Materials:

-

Whole blood from healthy donors

-

Ficoll-Paque™ density gradient medium

-

Phosphate-Buffered Saline (PBS)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant human Macrophage Colony-Stimulating Factor (M-CSF)

-

Tissue culture flasks or plates

Procedure:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Aspirate the upper layer, and carefully collect the buffy coat layer containing PBMCs.[8]

-

Wash the collected PBMCs twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.

-

-

Monocyte Adherence:

-

Resuspend the PBMC pellet in RPMI-1640 supplemented with 10% FBS and Penicillin-Streptomycin.

-

Plate the cells in tissue culture flasks or plates and incubate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow monocytes to adhere.[2]

-

Gently wash the plates with warm PBS to remove non-adherent cells (lymphocytes).[8]

-

-

Macrophage Differentiation:

-

Add fresh RPMI-1640 medium with 10% FBS, Penicillin-Streptomycin, and 10-50 ng/mL of M-CSF to the adherent monocytes.[2]

-

Culture the cells for 6-7 days, replacing the medium every 2-3 days.[9] Successful differentiation can be confirmed by morphological changes (cells become larger and more spread out).

-

Cytokine Quantification by ELISA

This protocol outlines the measurement of cytokine concentrations in culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Commercial ELISA kit for the specific cytokine of interest (e.g., human TNF-α, IL-6)

-

Culture supernatants from this compound-treated and control macrophages

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the commercial ELISA kit.[3]

-

General Steps:

-

Add standards and samples (culture supernatants) to the wells of the antibody-coated microplate.

-

Incubate to allow the cytokine to bind to the immobilized antibody.

-

Wash the plate to remove unbound substances.

-

Add a biotin-conjugated detection antibody specific for the cytokine.

-

Incubate and wash.

-

Add streptavidin-HRP (Horse-Radish Peroxidase).

-

Incubate and wash.

-

Add a substrate solution (e.g., TMB), which will be converted by HRP to produce a colored product.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.[4]

-

Cytokine Gene Expression Analysis by RT-qPCR

This protocol details the quantification of cytokine mRNA levels using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

Materials:

-

Cell lysates from this compound-treated and control macrophages

-

RNA extraction kit

-

Reverse transcription kit (for cDNA synthesis)

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target cytokines and a housekeeping gene (e.g., GAPDH, β-Actin)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Extract total RNA from cell lysates using a commercial RNA extraction kit according to the manufacturer's protocol.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and specific primers for the target cytokine and a housekeeping gene.

-

Perform the qPCR reaction in a thermal cycler. The reaction involves cycles of denaturation, annealing, and extension to amplify the target cDNA.

-

-

Data Analysis:

Western Blotting for Signaling Pathway Analysis

This protocol describes the detection of key signaling proteins (e.g., phosphorylated NF-κB, MAPK) by Western blotting.

Materials:

-

Cell lysates from this compound-treated and control macrophages

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a protein assay kit.

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel.

-